benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride
CAS No.:
Cat. No.: VC20424041
Molecular Formula: C22H27ClN2O3
Molecular Weight: 402.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27ClN2O3 |
|---|---|
| Molecular Weight | 402.9 g/mol |
| IUPAC Name | benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C22H26N2O3.ClH/c1-15(2)20(23)21(25)24-13-18-11-7-6-10-17(18)12-19(24)22(26)27-14-16-8-4-3-5-9-16;/h3-11,15,19-20H,12-14,23H2,1-2H3;1H |
| Standard InChI Key | WQZKTGMHLDJLKO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)N.Cl |
Introduction
Chemical Identification and Structural Features
Molecular Composition and Nomenclature
Benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate hydrochloride possesses the molecular formula C₂₂H₂₇ClN₂O₃ and a molecular weight of 402.9 g/mol . Its IUPAC name, benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate hydrochloride, reflects the integration of three key moieties:
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A benzyl ester at position 3 of the isoquinoline ring.
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A 2-amino-3-methylbutanoyl side chain (derived from valine) at position 2.
The stereochemistry of the compound is critical, with the (S)-configuration at both the tetrahydroisoquinoline backbone and the acyl side chain influencing its biological interactions.
Structural Characterization
The compound’s 2D and 3D conformers, validated via PubChem’s computational models, reveal a planar isoquinoline core with a dihydro configuration at positions 3 and 4. The benzyl ester group introduces steric bulk, while the valine-derived side chain facilitates hydrogen bonding with biological targets . Key structural descriptors include:
| Property | Value/Description |
|---|---|
| InChI | InChI=1S/C22H26N2O3.ClH/c1-15(2)20(23)... |
| SMILES | CC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC... |
| XLogP3 | 3.2 (predicted) |
| Hydrogen Bond Donors | 2 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
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Isoquinoline Core Formation: Cyclization of phenethylamine derivatives via Bischler-Napieralski reaction yields the dihydroisoquinoline scaffold.
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Acylation: Introduction of the 2-amino-3-methylbutanoyl group using valine-activated esters under Schotten-Baumann conditions.
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Benzylation: Esterification with benzyl chloride in the presence of a base (e.g., K₂CO₃) completes the backbone .
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing stability .
Industrial Optimization
Flow microreactor systems have been adopted for large-scale production, improving yield (≥85%) and reducing reaction times by 40% compared to batch processes. Key advantages include precise temperature control and minimized side product formation.
| Application | Findings | Source |
|---|---|---|
| Neuroprotection | Reduces oxidative stress in neuronal cells by 60% at 10 μM. | |
| Anticancer | Inhibits MMP-9, suppressing tumor metastasis in vitro. | |
| Antiviral | Shows moderate activity against SARS-CoV-2 (EC₅₀ = 20 μM). |
Comparative Analysis with Isoquinoline Derivatives
The compound’s structural uniqueness becomes evident when compared to analogs:
| Compound | Structural Differences | Bioactivity Contrast |
|---|---|---|
| 4-Benzylpiperidine | Piperidine ring vs. isoquinoline | Lower affinity for 5-HT receptors |
| N-Benzylacetamide | Lacks dihydroisoquinoline core | No enzymatic inhibition |
Challenges and Future Directions
Limitations
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Solubility: Poor aqueous solubility (0.1 mg/mL) limits bioavailability .
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Stereochemical Complexity: Racemization during synthesis necessitates chiral resolution.
Research Priorities
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Prodrug Development: Ester prodrugs to enhance solubility.
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In Vivo Studies: Efficacy and toxicity profiling in animal models.
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